molecular formula C16H12ClNO B8397204 8-(4-Chlorophenyl)-6-methylquinolin-7-ol

8-(4-Chlorophenyl)-6-methylquinolin-7-ol

Cat. No. B8397204
M. Wt: 269.72 g/mol
InChI Key: MBJZZLJVIGOPIJ-UHFFFAOYSA-N
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Patent
US09296758B2

Procedure details

Compound 4C was prepared following the procedure used to prepare compound 1C of Example 1, except that 8-(4-chlorophenyl)-7-methoxy-6-methylquinoline (4B) was used instead of compound 1B. LCMS-ESI+ (m/z): 270.2, 272.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C2C(C=CC(C)=N2)=CC=1O.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[C:22]([O:32]C)=[C:23]([CH3:31])[CH:24]=[C:25]3[C:30]=2[N:29]=[CH:28][CH:27]=[CH:26]3)=[CH:17][CH:16]=1>>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]2[C:22]([OH:32])=[C:23]([CH3:31])[CH:24]=[C:25]3[C:30]=2[N:29]=[CH:28][CH:27]=[CH:26]3)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C=CC(=NC2=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C(=C(C=C2C=CC=NC12)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C(=C(C=C2C=CC=NC12)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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